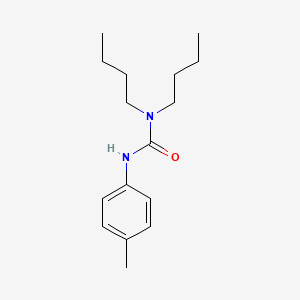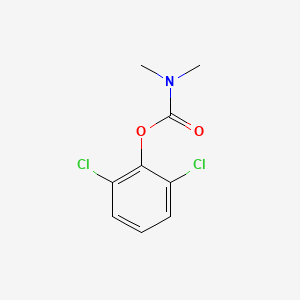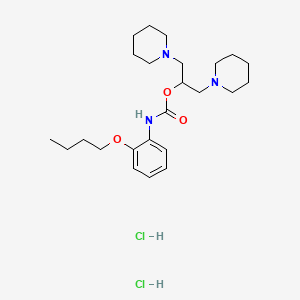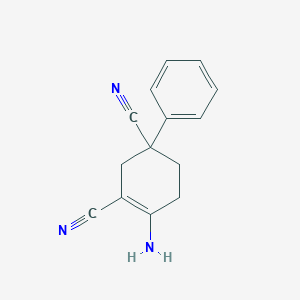
2-(2-Methylpropanoyl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpropanoyl)isoindole-1,3-dione is a derivative of isoindoline-1,3-dione, commonly known as phthalimide. This compound is part of a significant class of heterocyclic compounds that exhibit a wide range of biological activities. Isoindoline-1,3-dione derivatives are known for their applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and other diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropanoyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method is the reaction of phthalic anhydride with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless reactions and the use of recyclable catalysts are common strategies. For example, a solventless synthesis method involves heating the reactants to achieve the desired product with minimal waste .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylpropanoyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxoisoindoline derivatives.
Reduction: Reduction reactions can convert the compound into isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(2-Methylpropanoyl)isoindole-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to modulate the dopamine receptor D2, which plays a crucial role in neurological functions. The compound binds to the receptor’s allosteric site, influencing its activity and potentially providing therapeutic benefits in conditions like Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: The parent compound of isoindoline-1,3-dione derivatives, known for its use in the synthesis of various pharmaceuticals.
N-Substituted Isoindoline-1,3-dione: These derivatives exhibit similar biological activities and are used in medicinal chemistry.
Dioxoisoindoline Derivatives: These compounds are formed through oxidation reactions and have applications in drug development.
Uniqueness
2-(2-Methylpropanoyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
6623-99-0 |
|---|---|
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
2-(2-methylpropanoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H11NO3/c1-7(2)10(14)13-11(15)8-5-3-4-6-9(8)12(13)16/h3-7H,1-2H3 |
Clé InChI |
IVIHOQMJEBQALJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)N1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid](/img/structure/B11958483.png)







![2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B11958535.png)


![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)


